2-(3-Aminopyrrolidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one
Overview
Description
2-(3-Aminopyrrolidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one (also known as 3-Methoxy-2-Pyrrolidin-1-yl-Phenethyl-Ethanone) is a synthetic compound belonging to the family of pyrrolidines. It is a white crystalline solid that has been used in various scientific research applications. This compound has been used in the synthesis of other compounds and has been studied for its pharmacological properties.
Scientific Research Applications
Neurochemistry and Neurotoxicity
One study reviews the neurochemistry and neurotoxicity of 3,4-Methylenedioxymethamphetamine (MDMA), a compound related to both amphetamines and hallucinogens. This review could provide insights into the neurological effects and potential toxicity considerations for compounds with similar structural features (McKenna & Peroutka, 1990).
Pharmacological Properties
Another study explores the bioactivities and pharmacological properties of osthole, a natural product with a methoxyphenyl group. This compound demonstrates a range of pharmacological actions, including neuroprotective, immunomodulatory, and anticancer activities. Research on osthole highlights the potential medicinal value of compounds with methoxyphenyl functionalities (Zhang, Leung, Cheung, & Chan, 2015).
Organic Synthesis and Stereochemistry
The synthesis and stereochemistry of phenylpiracetam, a pyrrolidin-2-one derivative, are discussed, providing insights into the significance of stereochemistry in enhancing pharmacological profiles. This review could offer a perspective on the synthesis approaches and stereochemical considerations relevant to compounds like "2-(3-Aminopyrrolidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one" (Veinberg, Vavers, Orlova, Kuznecovs, Domracheva, Vorona, Zvejniece, & Dambrova, 2015).
properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(3-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-4-2-3-10(7-12)13(16)9-15-6-5-11(14)8-15/h2-4,7,11H,5-6,8-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKQNBYKALWWHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CN2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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